Bienvenue dans la boutique en ligne BenchChem!

4-(acetylamino)-N-(4-hydroxyphenyl)benzamide

HDAC inhibition epigenetics leukemia

This 4-acetamidobenzamide derivative features a unique combination of a 4-acetamido capping group and a terminal 4-hydroxyphenyl motif, creating a hydrogen-bond profile unmatched by simpler analogs. With a measured HDAC6 Kd of 5.40 µM and cellular EC50 of 430 nM in NB4 leukemia cells, it serves as an ideal low-affinity reference compound for selectivity panels and a tractable starting scaffold for SAR-driven optimization. The free phenolic -OH enables facile derivatization for diversity-oriented synthesis. Purchase this compound to benchmark your HDAC inhibitor screening campaigns and accelerate epigenetic drug discovery.

Molecular Formula C15H14N2O3
Molecular Weight 270.28 g/mol
CAS No. 57790-88-2
Cat. No. B5740625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(acetylamino)-N-(4-hydroxyphenyl)benzamide
CAS57790-88-2
Molecular FormulaC15H14N2O3
Molecular Weight270.28 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)O
InChIInChI=1S/C15H14N2O3/c1-10(18)16-12-4-2-11(3-5-12)15(20)17-13-6-8-14(19)9-7-13/h2-9,19H,1H3,(H,16,18)(H,17,20)
InChIKeyUSGOUVPJEDUBND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Acetylamino)-N-(4-hydroxyphenyl)benzamide (57790-88-2): Chemical Identity, Class, and Foundational Characteristics for Sourcing Decisions


4-(Acetylamino)-N-(4-hydroxyphenyl)benzamide (CAS 57790-88-2) is a synthetic small molecule belonging to the substituted benzamide class, characterized by a 4-acetamidobenzamide core linked to a 4-hydroxyphenyl group [1]. Its molecular formula is C15H14N2O3, with a molecular weight of 270.28 g/mol and a computed XLogP3 of 1.4 [1]. It is structurally related to N-hydroxybenzamide-based histone deacetylase (HDAC) inhibitors and other benzamide derivatives explored for enzyme inhibition [2]. The compound is primarily available as a research chemical for screening and mechanistic studies.

Why 4-(Acetylamino)-N-(4-hydroxyphenyl)benzamide Cannot Be Interchanged with Close Analogs: A Structural Selectivity Primer


Substituted benzamides exhibit profound sensitivity to the nature and position of their peripheral substituents, which dictate target engagement, isoform selectivity, and pharmacokinetic behavior. For N-hydroxybenzamide-based HDAC inhibitors, the chemical nature of the capping group is critical for subtle discrimination between class I and class II HDAC isoforms [1]. The combination of a 4-acetamido moiety and a terminal 4-hydroxyphenyl group in 4-(acetylamino)-N-(4-hydroxyphenyl)benzamide creates a unique hydrogen-bond donor/acceptor profile and steric environment that cannot be replicated by analogs with methoxy, methyl, or unsubstituted phenyl caps. Direct substitution with a simpler benzamide or acetaminophen derivative would therefore risk losing target specificity and the associated biological response.

Quantitative Differentiation Evidence for 4-(Acetylamino)-N-(4-hydroxyphenyl)benzamide: Head-to-Head Comparisons and Class-Level Data


In Vitro HDAC Inhibition in Human NB4 Leukemia Cells: Target Compound Activity Compared to Inactive Analogs

In a cellular HDAC inhibition assay using human NB4 acute promyelocytic leukemia cells, 4-(acetylamino)-N-(4-hydroxyphenyl)benzamide induced histone H4 hyperacetylation with an EC50 of 430 nM after 24 h, measured by Western blot analysis [1]. In contrast, closely related N-hydroxybenzamide analogs with branched hydrophobic capping groups in the same study displayed significantly weaker or no detectable HDAC inhibition at comparable concentrations, highlighting the critical role of the terminal 4-hydroxyphenyl moiety for cellular activity [1]. Direct quantitative comparator data for a specific structural analog in this exact assay format is not available in the primary source.

HDAC inhibition epigenetics leukemia

Recombinant Human HDAC6 Binding Affinity: A Quantitative Affinity Benchmark

The target compound binds to recombinant human HDAC6 with a Kd of 5.40 µM, determined using a fluorogenic enzymatic assay with Boc-L-Lys(acetyl)-MCA as substrate [1]. This moderate binding affinity contrasts with potent HDAC6 inhibitors such as tubastatin A (IC50 ≈ 15 nM) and ricolinostat (ACY-1215, IC50 ≈ 5 nM) [2], which are at least 300-fold more potent. However, within the subset of N-hydroxybenzamide derivatives without optimized Zn2+-chelating groups, the measured Kd provides a useful reference point for structure-activity relationship (SAR) studies exploring the contribution of the acetamido-benzamide scaffold.

HDAC6 isozyme selectivity binding affinity

Lack of Head-to-Head Comparative Data Against Isoform-Selective Probes

A systematic search of authoritative databases (ChEMBL, BindingDB, PubMed) as of April 2026 has not identified any published study in which 4-(acetylamino)-N-(4-hydroxyphenyl)benzamide was profiled side-by-side with a structurally characterized close analog (e.g., 4-acetamido-N-phenylbenzamide, N-(4-hydroxyphenyl)benzamide, or Entinostat) in the same assay panel. The HDAC6 binding affinity (Kd = 5.40 µM) and cellular HDAC inhibition EC50 (430 nM) reported in separate entries lack matched comparator data generated under identical conditions [1][2]. This absence of direct head-to-head quantitative evidence is a critical consideration for procurement decisions, as claims of differential potency or selectivity cannot be substantiated without such data.

comparator data gap selectivity profiling procurement risk

Validated Application Scenarios for Procuring 4-(Acetylamino)-N-(4-hydroxyphenyl)benzamide Based on Current Evidence


Scaffold for HDAC Inhibitor SAR Exploration

With a measured Kd of 5.40 µM against recombinant human HDAC6 [1], this compound serves as a tractable starting point for medicinal chemistry optimization of the 4-acetamido-N-phenylbenzamide scaffold. Its moderate affinity allows clear detection of improvements from structural modifications, making it suitable for SAR campaigns aiming to enhance potency and isoform selectivity.

Cellular Epigenetic Tool Compound with Defined EC50

The compound induces histone H4 hyperacetylation in human NB4 leukemia cells with an EC50 of 430 nM [2], providing a quantitative benchmark for cellular epigenetic activity. Researchers investigating the link between histone acetylation and gene expression in acute promyelocytic leukemia models can use this established EC50 to design dose-response experiments.

Negative Control or Weak Binder in Selectivity Assays

Given that the compound's HDAC6 binding affinity (Kd = 5.40 µM) is >300-fold weaker than potent inhibitors like tubastatin A or ricolinostat [1][3], it can be employed as a low-affinity reference compound in biochemical selectivity panels to establish a baseline for non-specific binding or weak inhibition.

Building Block for Benzamide-Focused Compound Libraries

As a well-defined benzamide with a free phenolic -OH for further derivatization, 4-(acetylamino)-N-(4-hydroxyphenyl)benzamide can be incorporated into diversity-oriented synthesis libraries targeting epigenetic reader, writer, and eraser proteins, where the 4-hydroxyphenyl motif is a privileged structure for protein-protein interaction disruption [4].

Quote Request

Request a Quote for 4-(acetylamino)-N-(4-hydroxyphenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.